2-(3,5-Dimethylisoxazol-4-yl)ethanamine
Overview
Description
“2-(3,5-Dimethylisoxazol-4-yl)ethanamine” is a chemical compound with the molecular formula C7H12N2O . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for “2-(3,5-Dimethylisoxazol-4-yl)ethanamine” is 1S/C7H11NOS/c1-5-7(3-4-10)6(2)9-8-5/h10H,3-4H2,1-2H3 . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) in the molecule.Physical And Chemical Properties Analysis
“2-(3,5-Dimethylisoxazol-4-yl)ethanamine” has a molecular weight of 157.24 . It is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications
Synthesis and Characterization
- A series of trisubstituted triazoles, including 4-(3,4dimethoxyphenethyl)-3,5-akyl/aryl-4H- 1,2,4-triazoles, were synthesized from reactions involving ethyl N'-(alkylidene/arylidene)hydrazonate and 2-(3,4-dimethoxyphenyl)ethanamine. These compounds were characterized by various techniques like IR, 1H-NMR, and 13C-NMR spectral data. The structure of one of the compounds was also confirmed by X-ray spectral techniques (Sancak et al., 2012).
Corrosion Inhibition
- Cadmium(II) Schiff base complexes were synthesized for use as corrosion inhibitors on mild steel. The complexes included ligands such as L1 [N,N-dimethyl-N′-(1-pyridin-2-yl-ethylidene)-ethane-1,2-diamine] and L2 [2-morpholino-N-(1-(pyridin-2-yl)ethylidene)ethanamine]. The corrosion inhibition properties of these complexes were examined, showing that polymeric complexes had higher inhibition activity (Das et al., 2017).
Biological Activities
- Pendant arm‐pyridyltetrazole Copper(II) complexes synthesized with 2‐(1H‐Tetrazol‐5‐yl)pyridine (L) and derivatives like N,N‐dimethyl‐2‐[5‐(pyridin‐2‐yl)‐1H‐tetrazol‐1‐yl]ethanamine (L1) exhibited significant biological activities. These complexes showed avid binding to calf thymus DNA and had notable in vitro anticancer activities against MCF‐7 (human breast adenocarcinoma) cells (Mustafa et al., 2015).
Antimicrobial Activity
- Novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives were synthesized and demonstrated excellent antibacterial and antifungal activities, surpassing standard drugs in some cases (Rajkumar et al., 2014).
Vinyl Derivatives for Polymerization
- 3,5-Dimethyl-4-vinylisoxazole, a derivative of 1-(3,5-dimethylisoxazol-4-yl)ethanol, was synthesized for potential use in polymerization. It can be transformed into polymers with pendant isoxazole rings in the presence of radical initiators (Bertini et al., 1976).
Coordination Chemistry and Materials Engineering
- Novel polyoxometalate (POM)-based compounds were synthesized using pendant 2-[1,2,4]triazol-4-yl-ethylamine and bis(pyrazol) ligands. These compounds exhibited significant potential in coordination chemistry and materials engineering, including applications in electrochemical and photocatalytic properties (Tian et al., 2017).
Antioxidant Properties
- A study involving the synthesis of new triazoles containing 3,4-dimethoxyphenyl and 3,4-dihydroxyphenyl moieties revealed significant antioxidant properties. This suggests potential applications in areas where antioxidant activity is beneficial (Ünver et al., 2011).
Capture of Elusive Photoisomerization Intermediate
- The photochemistry of 3,5-dimethylisoxazole was studied, leading to the capture of an elusive nitrile ylide as an intermediate in isoxazole-oxazole photoisomerization. This finding is significant for understanding the photochemical reactions of such compounds (Nunes et al., 2013).
Synthesis and DFT Study
- The isoxazole derivative 4-(3,5-dimethylisoxazol-4-yl)benzene-1,2-diol was synthesized and characterized, with a comparison of its structure determined by single crystal X-ray diffraction and DFT calculations. This study provides insights into the molecular structure and potential applications of such derivatives (Long et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5-7(3-4-8)6(2)10-9-5/h3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJDTRKLAOLNIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374397 | |
Record name | 2-(3,5-dimethylisoxazol-4-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylisoxazol-4-yl)ethanamine | |
CAS RN |
510717-69-8 | |
Record name | 2-(3,5-dimethylisoxazol-4-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(dimethyl-1,2-oxazol-4-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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